molecular formula C14H17N5O B2606887 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea CAS No. 1798032-84-4

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea

Cat. No.: B2606887
CAS No.: 1798032-84-4
M. Wt: 271.324
InChI Key: LENNKAIIYNXYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea is a chemical compound featuring a phenyl-urea scaffold linked to a 4-(dimethylamino)pyrimidine group. This structure is of significant interest in medicinal chemistry, particularly in the exploration of allosteric modulators for G-protein coupled receptors (GPCRs) . Specifically, research into structurally related pyrimidinyl-urea compounds has identified them as a novel class of cannabinoid receptor 1 (CB1) allosteric modulators . These analogs function as positive allosteric modulators (PAMs) of orthosteric agonist binding but act as antagonists of G-protein coupling, a unique mechanism that could pave the way for new therapeutic entities . The replacement of a pyridine ring with a pyrimidine ring, as seen in this compound's architecture, is a strategy employed to increase the structural diversity of CB1 ligand scaffolds and enhance synthetic versatility due to the pyrimidine ring's electron-deficient nature . Furthermore, certain compounds in this class have been shown to demonstrate biased agonism by mediating ERK1/2 phosphorylation via β-arrestin, unlike orthosteric agonists that act through G-protein-dependent pathways . This research suggests potential applications for such lead compounds in the development of future antiobesity drugs and other therapeutics that target the endocannabinoid system through a potentially safer, allosteric mechanism .

Properties

IUPAC Name

1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-19(2)13-8-9-15-12(18-13)10-16-14(20)17-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENNKAIIYNXYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea typically involves the reaction of 4-(dimethylamino)pyrimidine-2-carbaldehyde with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biology: It is used in biochemical assays to study enzyme kinetics and inhibition.

    Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of cancer cell growth or other biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural features and properties of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea with related compounds:

Compound Name Substituents on Pyrimidine/Aromatic Moieties Molecular Formula Melting Point (°C) Key Structural Differences
Target Compound 4-(Dimethylamino)pyrimidin-2-yl, phenylurea Not Provided Not Reported Reference structure for comparison
1-(3-(4-(Dimethylamino)pyrimidin-2-yl)phenyl)-3-(4-fluorophenyl)urea (8e) 4-Fluorophenyl, 4-(dimethylamino)pyrimidine C₂₀H₁₉FN₆O 202–205 Fluorine substituent on phenylurea
1-(4-Cyanophenyl)-3-(3-(4-(dimethylamino)pyrimidin-2-yl)phenyl)urea (8f) 4-Cyanophenyl, 4-(dimethylamino)pyrimidine C₂₁H₁₉N₇O 146–149 Electron-withdrawing cyano group
1-(3-(4-(Pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (8i) Pyrrolidinyl-pyrimidine, 4-CF₃-phenyl C₂₃H₂₁F₃N₆O Not Reported Pyrrolidine replaces dimethylamino; CF₃ group
1-(4-{Methyl[2-({3-[(methylsulfonyl)methyl]phenyl}amino)pyrimidin-4-yl]amino}phenyl)-3-phenylurea Methylsulfonylmethyl, methylamino-pyrimidine C₂₆H₂₆N₆O₃S Not Reported Sulfonyl group enhances polarity
1-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylene]-3-phenylurea 4,6-Dimethylpyrimidine, indole substituent C₂₆H₂₈N₈O₂ Not Reported Indole moiety introduces planar aromaticity

Key Observations:

  • Substituent Effects on Melting Points: Fluorinated derivatives (e.g., 8e, 8g) exhibit higher melting points (202–232°C), likely due to increased crystallinity from halogenated aryl groups . In contrast, cyano-substituted 8f melts at 146–149°C, reflecting reduced intermolecular forces from the linear nitrile group .
  • Bioisosteric Replacements: Replacement of dimethylamino with pyrrolidinyl (8i) or methylsulfonyl (compound in ) alters steric and electronic properties, impacting pharmacokinetics and target selectivity .

Biological Activity

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a dimethylamino group and a phenylurea moiety. These characteristics may enhance its interaction with various biological targets, making it a subject of interest for research in cancer therapeutics and enzyme inhibition.

  • IUPAC Name : 1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-phenylurea
  • Molecular Formula : C14H17N5O
  • CAS Number : 1798032-84-4

Synthesis

The synthesis of this compound typically involves the reaction of 4-(dimethylamino)pyrimidine-2-carbaldehyde with phenyl isocyanate under mild conditions. This reaction is often facilitated by a base such as triethylamine in solvents like dichloromethane, leading to the formation of the desired product through nucleophilic substitution mechanisms.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various enzymes involved in cancer cell proliferation. For instance, studies have reported that compounds with similar structures can inhibit acyl-CoA:cholesterol O-acyltransferase (ACAT), which is crucial in lipid metabolism and cancer progression .

The compound's mechanism of action appears to involve:

  • Enzyme Inhibition : The dimethylamino group enhances binding affinity to enzyme active sites, potentially leading to reduced enzyme activity and subsequent inhibition of cancer cell growth.
  • Cell Cycle Arrest : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cells, preventing their proliferation.

Case Studies

A notable study explored the structure-activity relationship (SAR) of similar compounds and found that modifications to the pyrimidine ring significantly impacted their inhibitory potency against ACAT. Compounds derived from similar synthetic routes demonstrated promising results in reducing atherosclerotic plaque development in vivo, indicating potential cardiovascular benefits alongside anticancer activities .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityReference
This compoundAnticancer (ACAT inhibition)
N-butyl-N'-[2-(dimethylamino)-6-[3-(4-phenyl-imidazol)propoxy]phenyl]ureaPotent ACAT inhibitor, hypocholesterolemic effects
VorinostatHDAC inhibitor, used in oncology

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea to maximize yield and purity?

  • Methodology :

  • Use multi-step organic reactions with controlled conditions (temperature, pH) to minimize side products .
  • Employ advanced purification techniques such as column chromatography or preparative HPLC to isolate the compound from impurities .
  • Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS for real-time optimization.

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the dimethylamino pyrimidine and phenylurea moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography : If crystallizable, this method provides definitive structural confirmation .

Q. How can initial biological activity screening be designed for this compound?

  • Methodology :

  • Conduct in vitro assays targeting enzymes or receptors relevant to pyrimidine derivatives (e.g., kinases, viral proteases) .
  • Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity .
  • Compare activity against structurally similar compounds (e.g., fluorophenyl or chlorophenyl analogs) to identify substituent effects .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology :

  • Synthesize analogs with modifications to the pyrimidine ring (e.g., halogen substitution) or urea linker .
  • Use molecular docking to predict interactions with biological targets (e.g., ATP-binding pockets in kinases) .
  • Validate predictions with mutagenesis studies to identify critical residues for binding .

Q. How can contradictory data in literature on the biological activity of pyrimidine-urea derivatives be resolved?

  • Methodology :

  • Perform dose-response studies to clarify potency (IC50_{50}/EC50_{50}) discrepancies .
  • Replicate experiments under standardized conditions (e.g., cell line, assay protocol) to isolate variables .
  • Use meta-analysis to evaluate trends across studies, focusing on substituent effects (e.g., fluorine vs. chlorine) .

Q. What experimental designs are suitable for investigating off-target effects or toxicity?

  • Methodology :

  • Conduct high-throughput screening (HTS) against panels of unrelated targets (e.g., GPCRs, ion channels) .
  • Use transcriptomic profiling (RNA-seq) to identify unintended gene expression changes in treated cells .
  • Perform ADMET studies (absorption, distribution, metabolism, excretion, toxicity) in preclinical models .

Key Considerations for Data Interpretation

  • Contradictory Results : Differences in biological activity between analogs may arise from variations in assay conditions (e.g., cell permeability, solvent effects) .
  • Synthetic Challenges : Impurities in the urea linkage or pyrimidine ring can skew activity data; always verify purity via HPLC before testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.